molecular formula C18H9F5N4O2 B12620397 C18H9F5N4O2

C18H9F5N4O2

Cat. No.: B12620397
M. Wt: 408.3 g/mol
InChI Key: FENSHSICNLAORM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H9F5N4O2 is a complex organic molecule

Properties

Molecular Formula

C18H9F5N4O2

Molecular Weight

408.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(2,3,4,5,6-pentafluorophenoxy)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H9F5N4O2/c1-28-9-4-2-8(3-5-9)18-25-24-10-6-7-11(26-27(10)18)29-17-15(22)13(20)12(19)14(21)16(17)23/h2-7H,1H3

InChI Key

FENSHSICNLAORM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H9F5N4O2 typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Fluorination: Introduction of fluorine atoms into the molecule.

    Cyclization: Formation of the core structure through cyclization reactions.

Industrial Production Methods

Industrial production of This compound often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C18H9F5N4O2: undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

C18H9F5N4O2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which C18H9F5N4O2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    C18H9F4N4O2: A similar compound with one less fluorine atom.

    C18H9F5N3O2: A similar compound with one less nitrogen atom.

Uniqueness

C18H9F5N4O2 , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

C18H9F5N4O2, known chemically as 3-(4-methoxyphenyl)-6-(2,3,4,5,6-pentafluorophenoxy)-[1,2,4]triazolo[4,3-b]pyridazine, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research and medicine.

  • Molecular Formula : this compound
  • Molecular Weight : 408.3 g/mol
  • IUPAC Name : 3-(4-methoxyphenyl)-6-(2,3,4,5,6-pentafluorophenoxy)-[1,2,4]triazolo[4,3-b]pyridazine
  • InChI Key : FENSHSICNLAORM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several key steps:

  • Nitration : Introduction of nitro groups into the aromatic ring.
  • Reduction : Conversion of nitro groups to amino groups.
  • Fluorination : Incorporation of fluorine atoms into the structure.
  • Cyclization : Formation of the triazole and pyridazine rings through cyclization reactions.

Industrial production focuses on optimizing conditions to maximize yield and purity using catalysts and specific temperature controls.

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : It can bind to specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
  • Receptor Modulation : The compound interacts with cellular receptors to modulate signaling pathways critical for various biological processes.
  • DNA Intercalation : It has the potential to intercalate between DNA base pairs, influencing replication and transcription processes.

Antimicrobial and Antitumor Activities

Recent studies have highlighted the antibacterial and antitumor activities of compounds related to this compound:

  • A derivative demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 μg/mL.
  • Molecular docking studies indicated strong binding affinity to specific bacterial targets such as FabH .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of synthesized derivatives of this compound, researchers found that certain modifications enhanced activity against common pathogens. The study utilized molecular simulation techniques to predict interactions with bacterial enzymes .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor potential of this compound derivatives against prostate cancer cell lines (PC-3). The results indicated that modifications with fluorine substitutions improved inhibitory effects compared to controls. This suggests a promising avenue for therapeutic development targeting cancer cells .

Applications in Research and Medicine

This compound is being explored for various applications:

  • Medicinal Chemistry : Its potential as an anti-inflammatory and anticancer agent is under investigation.
  • Material Science : The compound serves as a building block for synthesizing more complex molecules used in advanced materials.
  • Biological Research : Ongoing studies aim to elucidate its interactions with biomolecules and explore its therapeutic properties further.

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